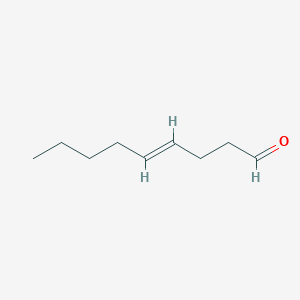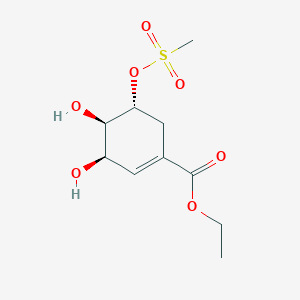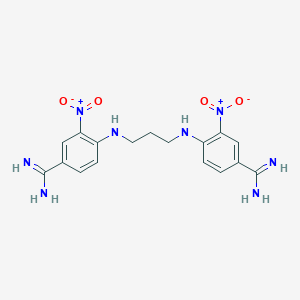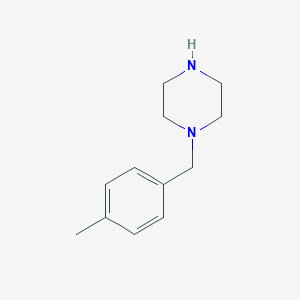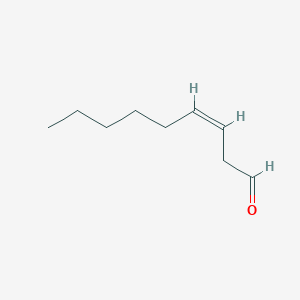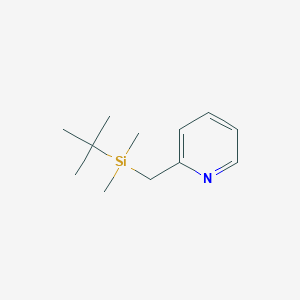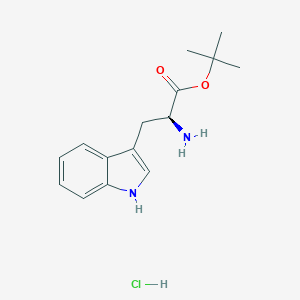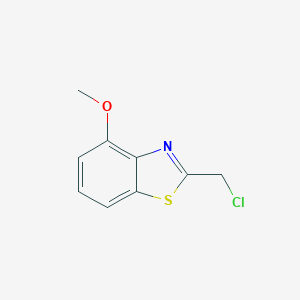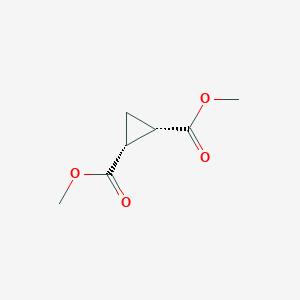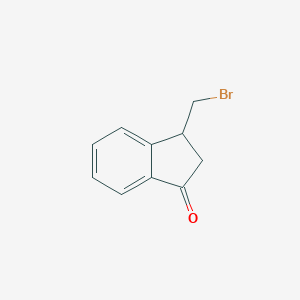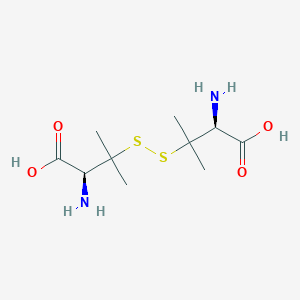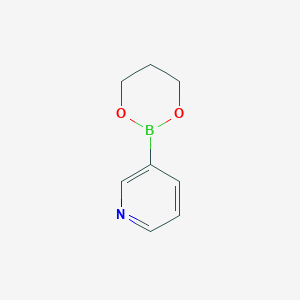
3-(1,3,2-Dioxaborinan-2-yl)pyridine
Overview
Description
“3-(1,3,2-Dioxaborinan-2-yl)pyridine”, also known as “3-Pyridineboronic acid 1,3-propanediol ester” or “Pyridine-3-boronic acid”, is a chemical compound with the empirical formula C8H10BNO2 . It has a molecular weight of 162.98 .
Molecular Structure Analysis
The molecular structure of “3-(1,3,2-Dioxaborinan-2-yl)pyridine” can be represented by the SMILES stringC1COB(OC1)c2cccnc2 . This indicates that the molecule contains a pyridine ring (c2cccnc2) attached to a 1,3,2-dioxaborinan-2-yl group (C1COB(OC1)) . Physical And Chemical Properties Analysis
“3-(1,3,2-Dioxaborinan-2-yl)pyridine” is a solid compound . Its melting point is between 95-99 °C .Scientific Research Applications
3-(1,3,2-Dioxaborinan-2-yl)pyridine: A Comprehensive Analysis:
Suzuki-Miyaura Cross-Coupling Reaction
One of the prominent applications of 3-(1,3,2-Dioxaborinan-2-yl)pyridine is in the Suzuki-Miyaura cross-coupling reaction . This reaction is extensively used in organic chemistry and has significant implications in polymer science as well as in the fine chemicals and pharmaceutical industries .
Synthesis of AMPA Receptor Antagonists
This compound is also utilized in the synthesis of AMPA receptor antagonists , which are important in the treatment of neurological diseases that cause dysfunction of glutamatergic neurotransmission. It’s also used in the small-scale synthesis of Perampanel, an AMPA receptor antagonist .
Chemical Synthesis and Research
The compound finds its use in various chemical synthesis processes and research applications. Scientists and researchers rely on its properties for precise data in scientific or engineering calculations .
Safety and Hazards
The safety data sheet for “3-Pyridineboronic acid 1,3-propanediol ester” indicates that it is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, standard first aid measures such as moving the person to fresh air, washing off the substance with soap and water, flushing eyes with water, or rinsing the mouth with water are recommended .
Mechanism of Action
Mode of Action
As a boronic acid derivative, it may potentially form reversible covalent bonds with proteins, but the exact interactions and resulting changes are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action, but more research is needed to confirm this .
properties
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUZNOFTKGDLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400729 | |
| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131534-65-1 | |
| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
